(4-甲基-哌嗪-1-基)-乙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

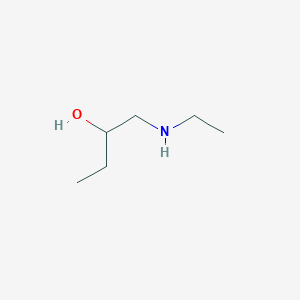

“(4-Methyl-piperazin-1-YL)-acetaldehyde” is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is also known by other names such as “2-(4-Methylpiperazin-1-yl)acetaldehyde” and "1-Piperazineacetaldehyde, 4-methyl-" .

Synthesis Analysis

While specific synthesis methods for “(4-Methyl-piperazin-1-YL)-acetaldehyde” were not found in the search results, there are related studies on the synthesis of similar compounds . For instance, a study on the synthesis of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .Molecular Structure Analysis

The molecular structure of “(4-Methyl-piperazin-1-YL)-acetaldehyde” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 142.110611 .Physical and Chemical Properties Analysis

“(4-Methyl-piperazin-1-YL)-acetaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±25.0 °C at 760 mmHg, and a flash point of 71.4±15.5 °C . The compound also has a LogP value of -0.50, indicating its solubility in water and oil .科学研究应用

抗抑郁和抗焦虑活性:Kumar 等人 (2017) 合成了 4-甲基哌嗪的新衍生物,证明了在白化病小鼠中具有显著的抗抑郁和抗焦虑活性。这表明在开发新的精神疾病治疗方法中具有潜在的应用 (Kumar 等人,2017).

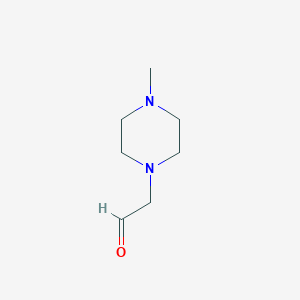

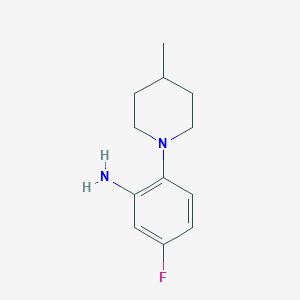

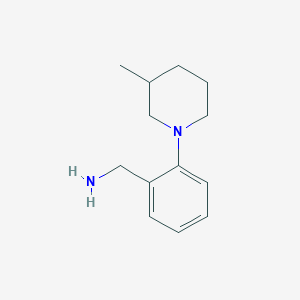

氟桂利嗪合成:Shakhmaev 等人 (2016) 描述了氟桂利嗪的合成,氟桂利嗪是一种用于治疗偏头痛和眩晕的药物,使用 (4-甲基-哌嗪-1-基)乙醛作为关键中间体。这突出了其在药物合成中的作用 (Shakhmaev 等人,2016).

抗菌活性:Patel 等人 (2016) 研究了含有 N-甲基哌嗪的噻唑烷酮,由 (4-甲基-哌嗪-1-基)乙醛合成,以了解其抗菌特性。这项研究表明其在开发新的抗菌和抗真菌剂中的潜力 (Patel 等人,2016).

抗菌和细胞毒活性:Mekky 和 Sanad (2020) 合成了具有哌嗪连接基的双(吡唑-苯并呋喃)杂化物,显示出很强的抗菌和生物膜抑制活性。这表明其在对抗细菌感染(特别是耐药菌株)方面很有用 (Mekky 和 Sanad,2020).

阻燃剂应用:Nguyen 等人 (2014) 探索了哌嗪-膦酸酯衍生物(包括与 (4-甲基-哌嗪-1-基)乙醛相关的衍生物)作为棉织物的阻燃剂的用途。他们的研究有助于理解此类处理的热降解机理 (Nguyen 等人,2014).

乙酰胆碱酯酶抑制剂:Yurttaş 等人 (2013) 合成了噻唑-哌嗪作为乙酰胆碱酯酶抑制剂,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Yurttaş、Kaplancıklı 和 Özkay,2013).

功能化哌嗪的合成:Dekeukeleire 等人 (2012) 证明了 β-内酰胺向功能化哌嗪的转化,表明 (4-甲基-哌嗪-1-基)乙醛在合成复杂有机分子中的作用 (Dekeukeleire 等人,2012).

DNA 加合物形成:Wang 等人 (2000) 鉴定了乙醛的 DNA 加合物,乙醛与 (4-甲基-哌嗪-1-基)乙醛有关,有助于我们了解其诱变和致癌特性 (Wang 等人,2000).

安全和危害

The safety data sheet for “(4-Methyl-piperazin-1-YL)-acetaldehyde” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention .

作用机制

Target of Action

Related compounds have been shown to interact with proteins such as s100b .

Mode of Action

It has been used as a cyano source in the cyanation of arenes . This suggests that it may interact with its targets through a cyanation mechanism, leading to the formation of cyano derivatives .

Biochemical Pathways

Its use in the cyanation of arenes suggests that it may play a role in the synthesis of 2-(1h-benzo[d]imidazol-2-yl)aryl nitriles .

Pharmacokinetics

Its molecular weight (14220) and formula (C7H14N2O) suggest that it may have favorable pharmacokinetic properties .

Result of Action

Its use in the cyanation of arenes has led to the synthesis of a series of cyano derivatives . Additionally, a fluorescent material was obtained by derivative reactions of the obtained cyanide product .

Action Environment

It is known that the compound is classified as a hazardous material, suggesting that its handling and storage conditions may impact its stability and efficacy .

生化分析

Biochemical Properties

(4-Methyl-piperazin-1-YL)-acetaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inhibiting their activities . These interactions are crucial as they can influence various cellular processes, including cell cycle regulation and energy metabolism.

Cellular Effects

The effects of (4-Methyl-piperazin-1-YL)-acetaldehyde on different cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, suggesting its potential as an anti-cancer agent . Additionally, (4-Methyl-piperazin-1-YL)-acetaldehyde influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of serotonin type-3 receptors, which are involved in neural pathways related to depression .

Molecular Mechanism

At the molecular level, (4-Methyl-piperazin-1-YL)-acetaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its interaction with CDK4 and ARK5 leads to the inhibition of these kinases, resulting in the induction of apoptosis in tumor cells . Additionally, (4-Methyl-piperazin-1-YL)-acetaldehyde’s modulation of serotonin type-3 receptors suggests a serotonergic mechanism behind its antidepressant-like effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methyl-piperazin-1-YL)-acetaldehyde change over time. Studies have shown that it remains stable under certain conditions, but its degradation can lead to reduced efficacy. Long-term exposure to (4-Methyl-piperazin-1-YL)-acetaldehyde has been observed to cause sustained changes in cellular function, including prolonged inhibition of kinase activities and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of (4-Methyl-piperazin-1-YL)-acetaldehyde vary with different dosages in animal models. At lower doses, it exhibits antidepressant-like effects, while higher doses can induce toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which (4-Methyl-piperazin-1-YL)-acetaldehyde is effective without causing harm.

Metabolic Pathways

(4-Methyl-piperazin-1-YL)-acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of CDK4 and ARK5 affects pathways related to cell cycle regulation and energy metabolism . Additionally, its modulation of serotonin type-3 receptors influences neural pathways associated with depression .

Transport and Distribution

Within cells and tissues, (4-Methyl-piperazin-1-YL)-acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of (4-Methyl-piperazin-1-YL)-acetaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (4-Methyl-piperazin-1-YL)-acetaldehyde exerts its effects precisely where needed within the cell .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALWDRNRKAFMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601798 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-94-5 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)